molecular formula C17H34O2 B116596 Methyl palmitate CAS No. 112-39-0

Methyl palmitate

Cat. No. B116596
CAS RN: 112-39-0
M. Wt: 270.5 g/mol
InChI Key: FLIACVVOZYBSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06638546B2

Procedure details

Basal gastric acidity was determined by pyloric ligation under ether anaesthesia followed by gastric lavage with normal saline. Except for the control group, all the rats received 3 doses (1, 3 & 5 mg/kg) of the said compound and standard antagonist atropine (0.01, 0.05 & 0.1 mg/kg) subcutaneously 15 minutes prior to pyloric ligation. Three hours later the animals were killed and the stomach was tied at the oesophageal junction and removed. The contents were collected by cutting along the greater curvature and the free acidity was determined by titration against 0.01 normal NaOH using Topfers reagent as indicator.
Name
normal saline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[Na+].[Cl-].CN1[C@@H]2C[C@@H:11]([O:13][C:14]([CH:16]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)CO)=[O:15])C[C@H]1CC2>>[C:14]([O:13][CH3:11])(=[O:15])[CH2:16][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:14][CH2:16][CH2:19][CH2:24][CH2:23][CH2:22][CH2:21][CH3:20] |f:0.1.2|

Inputs

Step One
Name
normal saline
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[Na+].[Cl-]
Step Two
Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Three hours
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
The contents were collected

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.